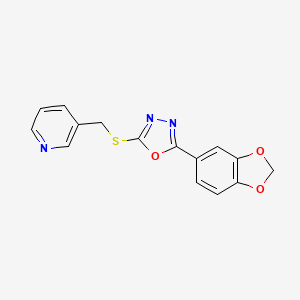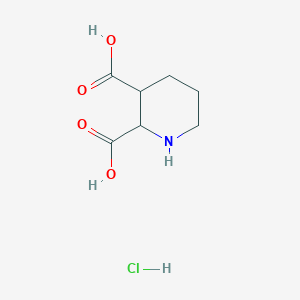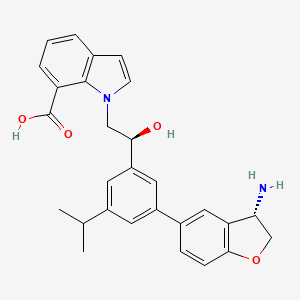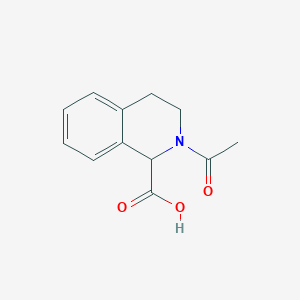
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for synthetic chemists and medicinal chemists alike. In
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that the anti-inflammatory and anti-cancer properties of this compound are due to its ability to inhibit certain enzymes and signaling pathways in cells. The fluorescent properties of this compound are due to its ability to bind to metal ions and undergo a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to be non-toxic to cells at certain concentrations, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is its unique structure and properties, which make it an attractive target for synthetic chemists and medicinal chemists. In addition, this compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole. Some of these include:
1. Further exploration of the anti-inflammatory and anti-cancer properties of this compound, including in vivo studies.
2. Development of new synthetic methods for the preparation of this compound and related analogs.
3. Investigation of the fluorescent properties of this compound and its potential applications in biological imaging.
4. Development of new materials for electronic and optical devices based on the unique properties of this compound.
5. Study of the potential toxicity and side effects of this compound in vivo.
In conclusion, this compound is a promising compound with potential applications in a variety of scientific research fields. Its unique structure and properties make it an attractive target for synthetic chemists and medicinal chemists, and its potent anti-inflammatory and anti-cancer properties make it a promising candidate for further development.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole has been reported in the literature. One of the most common methods involves the reaction of 2-(1,3-Benzodioxol-5-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with pyridine-3-thiol to yield the desired product. Other methods involve the use of different starting materials and reagents, but the overall strategy remains similar.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole has potential applications in a variety of scientific research fields. One of the most promising areas is in medicinal chemistry, where this compound has been shown to have potent anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. Other potential applications include the development of new materials for electronic and optical devices.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-2-10(7-16-5-1)8-22-15-18-17-14(21-15)11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVDJJRQVPXKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7440724.png)
![5-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7440735.png)
![2-[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]-N-methylethanesulfonamide](/img/structure/B7440740.png)
![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)
![N-(5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B7440772.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)





![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)